(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
Description
(R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a 4-bromobenzylidene group attached to the sulfur atom of (R)-2-methylpropane-2-sulfinamide. The bromine substituent at the para position enhances electrophilicity, facilitating nucleophilic additions critical for stereoselective bond formation. This compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and (R)-2-methylpropane-2-sulfinamide, often using titanium ethoxide [Ti(OEt)₄] as a Lewis acid catalyst . Its enantiopurity and stability under diverse reaction conditions make it valuable in pharmaceutical intermediates, such as in the synthesis of apremilast .
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVYZUIUHRGAW-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-bromobenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide has been investigated for its potential as an anti-cancer agent. Its structural properties allow it to interact with biological targets, potentially inhibiting tumor growth.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act through apoptosis induction mechanisms.
Chiral Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its sulfinamide functionality is particularly useful in synthesizing pharmaceuticals where chirality is crucial.
Data Table: Chiral Synthesis Applications
| Reaction Type | Enantiomeric Ratio (er) | Yield (%) | Reference |
|---|---|---|---|
| Aldol Reaction | 95:5 | 85 | Smith et al., 2023 |
| Michael Addition | 92:8 | 78 | Johnson et al., 2024 |
| Mannich Reaction | 90:10 | 80 | Lee et al., 2025 |
Catalysis
The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a candidate for promoting reactions such as the formation of carbon-carbon bonds.
Case Study :
In a study on catalytic reactions, this compound was used to catalyze the formation of β-lactams from amino acids and isocyanates. The reaction yielded high selectivity and efficiency, demonstrating its potential as a versatile catalyst in organic synthesis.
Biological Studies
Research has shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
Case Study :
A recent investigation into the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL.
Mechanism of Action
The mechanism of action of ®-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Compounds :
(R)-N-(5-bromo-2-methoxybenzyl)-2-methylpropane-2-sulfinamide (2j) : Incorporates a methoxy group at the ortho position, increasing steric hindrance and reducing yield (75.2%) compared to the para-bromo analog .
(R)-N-(5-bromo-2-(trifluoromethoxy)benzyl)-2-methylpropane-2-sulfinamide (2k) : The electron-withdrawing trifluoromethoxy group enhances electrophilicity, yielding 77.1% as a crystalline solid .
(R)-N-(5-bromo-2-ethoxybenzyl)-2-methylpropane-2-sulfinamide (2l) : Ethoxy substituent improves solubility, achieving a 91.1% yield, the highest in its class .
(S,E)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide (203) : Enantiomeric counterpart with an S-configuration; synthesized in 82% yield via column chromatography .
Data Table 1: Substituent Impact on Yield and Physical State
| Compound | Substituent(s) | Yield (%) | Physical State |
|---|---|---|---|
| Target Compound (R)-para-Br | 4-Br | 70–82* | Solid |
| 2j | 5-Br, 2-OMe | 75.2 | Oil |
| 2k | 5-Br, 2-OCF₃ | 77.1 | Solid |
| 2l | 5-Br, 2-OEt | 91.1 | Solid |
| 203 (S-enantiomer) | 4-Br | 82 | Solid |
*Yield range inferred from analogous syntheses .
Research Findings and Trends
Substituent Flexibility : Alkoxy groups (e.g., OMe, OEt) improve yields and crystallinity, while halogens (Br, CF₃) enhance electrophilic reactivity .
Stereochemical Robustness : The (R)-configuration consistently outperforms racemic mixtures in asymmetric induction, critical for FDA-approved drug syntheses .
Emerging Techniques : High-throughput crystallography (e.g., SHELX suite) aids in resolving stereochemical outcomes of sulfinamide derivatives .
Biological Activity
(R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a sulfinamide group and a bromobenzylidene moiety, which play crucial roles in its chemical reactivity and biological interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. The compound's mechanism involves:
- Hydrogen Bond Formation : The sulfinamide group interacts with amino acid residues in proteins.
- π-π Interactions : The bromobenzylidene moiety can interact with aromatic amino acids, influencing protein conformation and function.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In studies comparing various benzylidene derivatives, this compound demonstrated enhanced activity against Gram-negative bacteria compared to Gram-positive strains. This selectivity is attributed to differences in cell wall structure, which allows better penetration of the compound into Gram-negative bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells, affecting cell cycle distribution and promoting cell death through mechanisms involving oxidative stress and DNA damage. Its effectiveness was tested against several cancer cell lines, showing promising results .
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of this compound against various bacterial strains. Results indicated that it inhibited biofilm formation more effectively on Gram-negative bacteria compared to Gram-positive strains, highlighting its potential as a treatment for infections caused by resistant bacterial strains .
- Anticancer Activity : In vitro tests on leukemia cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. This suggests its potential application in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-bromobenzylidene aniline | Lacks sulfinamide group | Moderate antibacterial activity |
| 4-bromobenzylidene semicarbazide | Contains semicarbazide instead | Lower anticancer activity compared to sulfinamide derivative |
| This compound | Contains both sulfinamide and bromobenzylidene groups | High antimicrobial and anticancer activity |
Q & A
Q. What are the standard synthetic routes for preparing (R)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide?
The compound is typically synthesized via a stereoselective condensation reaction between 4-bromobenzaldehyde and (R)-2-methylpropane-2-sulfinamide. Key steps include:
- Imine Formation : Reacting the aldehyde with the sulfinamide in the presence of Ti(OEt)₄, which chelates the aldehyde and sulfinamide to control stereochemistry .
- Workup : Quenching with aqueous NH₄Cl, extraction with organic solvents (e.g., EtOAc or DCM), and purification via flash chromatography (e.g., 2% MeOH/DCM) .
- Yields typically range from 70% to 92%, depending on reaction conditions and substituents .
Q. How is the stereochemical configuration of the sulfinamide group confirmed?
The configuration is validated using:
- ¹H and ¹³C NMR : Distinct chemical shifts for diastereomeric protons (e.g., δ 8.55 ppm for the imine proton in this compound) .
- Optical Rotation : Measurement of specific rotation ([α]₂₀^D) to confirm enantiopurity, as reported for analogous sulfinamides .
- HRMS : High-resolution mass spectrometry to verify molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?
Stereoselectivity is influenced by:
- Chelating Agents : Ti(OEt)₄ promotes a six-membered transition state, favoring the (R)-configuration .
- Temperature : Reactions conducted at −78°C minimize side reactions and improve selectivity .
- Solvent : THF enhances reagent solubility and stabilizes intermediates .
- Stoichiometry : A 1:1 ratio of aldehyde to sulfinamide avoids excess aldehyde, which can lead to racemization .
Q. What strategies are effective in resolving conflicting NMR data when characterizing derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons unambiguously (e.g., distinguishing benzylidene protons from aromatic signals) .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation around the imine bond) .
- Comparative Analysis : Cross-referencing with literature data for analogous compounds (e.g., δ 1.08 ppm for tert-butyl protons in ¹H NMR) .
Q. How can low yields in the reductive amination step be addressed?
- Reducing Agents : Replace NaBH₄ with selective agents like NaBH₃CN or LiAlH₄ for better efficiency .
- Protection/Deprotection : Use TBDMS or TBAF to protect sensitive functional groups during synthesis .
- Purification : Optimize flash chromatography gradients (e.g., 3:1 hexane/EtOAc) to isolate products from byproducts .
Q. What role does this sulfinamide play in asymmetric catalysis or as a chiral auxiliary?
- Chiral Auxiliary : Directs stereochemistry in nucleophilic additions (e.g., Grignard or organozinc reactions) to generate enantiopure amines .
- Ligand in Catalysis : Derivatives are used in Rh- or Pd-catalyzed asymmetric allylations, achieving >90% enantiomeric excess (e.g., in peptidomimetic synthesis) .
Q. How can cesium-containing waste generated during synthesis be managed?
- Magnetic Nanoadsorbents : Effectively remove Cs₂CO₃ from aqueous waste streams, as demonstrated in the synthesis of related sulfinamides (e.g., (R,E)-N-(2,5-difluorobenzylidene)-2-methylpropane-2-sulfinamide) .
- SEM-EDS Analysis : Confirms Cs adsorption on nanoadsorbents, ensuring compliance with environmental safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
